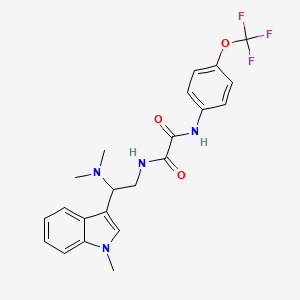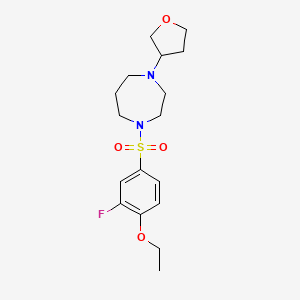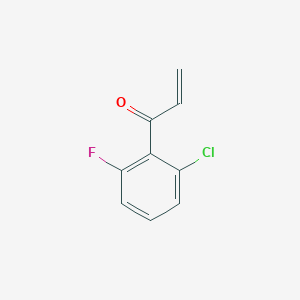
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one, also known as Chalcone, is a chemical compound that belongs to the family of organic compounds known as chalcones. It is a yellow solid that is soluble in organic solvents and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Structure
The molecular structure of similar compounds to 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one has been determined through various spectroscopic methods including FT-IR, NBO analysis, and density functional theory (DFT). These studies offer insights into the vibrational wavenumbers, geometrical parameters, hyper-conjugative interactions, and charge delocalization of the molecules. For instance, a study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one revealed significant findings on its molecular hyperpolarizability and electron density transfer, suggesting potential applications in nonlinear optics (NLO) materials due to its high first hyperpolarizability value, indicating its promise in the field of photonics and optoelectronics (Najiya et al., 2014).
Crystal Growth and Theoretical Studies
Research has also been conducted on the synthesis, crystal growth, and characterization of similar chalcone derivatives. For example, the crystal structure, band gap energy, and molecular hyperpolarizability of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have been extensively studied. These findings highlight the compound's potential utility in material science, particularly in the development of new materials with desirable electronic and optical properties (Meenatchi et al., 2015).
Fluorinating Agents and Fluorination Reactions
Fluorinated derivatives of prop-2-en-1-one have been explored as fluorinating agents, showcasing their utility in introducing fluorine atoms into molecules. This application is particularly relevant in pharmaceuticals and agrochemicals, where fluorination can significantly alter a compound's biological activity, stability, and membrane permeability. One study demonstrated the use of F-propene-dialkylamine reaction products as effective fluorinating agents, offering a superior alternative to existing reagents due to their easier preparation and higher stability (Takaoka et al., 1979).
Chiral Intermediates for Drug Synthesis
Chiral intermediates derived from prop-2-en-1-one compounds, such as 3-chloro-1-phenyl-1-propanol, have been synthesized using microbial reductases. These intermediates play a crucial role in the synthesis of antidepressant drugs, demonstrating the compound's significance in medicinal chemistry. The high enantioselectivity achieved in these syntheses underscores the potential for developing more efficient and selective methods for producing chiral drugs (Choi et al., 2010).
Structural Characterization and Computational Studies
Detailed structural characterization and computational studies of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one have been conducted. These studies employ techniques such as FTIR, NMR, UV-Visible spectroscopy, and density functional theory to elucidate the compound's structural parameters, decomposition, and melting points. Such research lays the groundwork for understanding the compound's physical, chemical, and thermal properties, potentially guiding the design of materials with tailored features for specific applications (Bhumannavar, 2021).
Wirkmechanismus
Mode of Action
It is known that the compound contains a prop-2-en-1-one group, which is a common structural motif in many bioactive compounds . This suggests that 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one may interact with its targets through similar mechanisms, potentially involving covalent bonding or intermolecular interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBQFHYIUARAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)
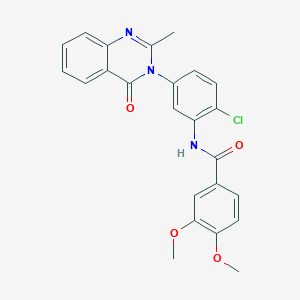
![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)
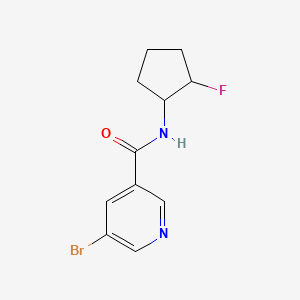
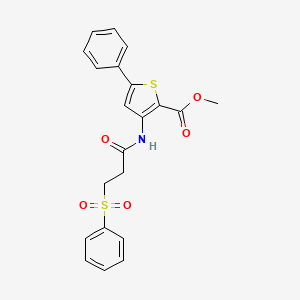
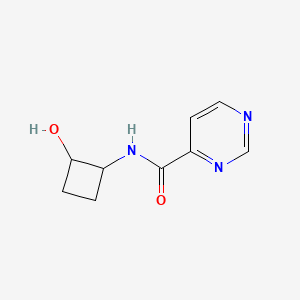
![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)
